4-Bromo-1,3-thiazole-2-carboxylic acid
Overview
Description
4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a bromine atom at the fourth position and a carboxylic acid group at the second position of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid typically involves the bromination of 1,3-thiazole-2-carboxylic acid. One common method includes the reaction of 1,3-thiazole-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction of the carboxylic acid group.
Major Products Formed
Substitution Reactions: Various substituted thiazole derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohols and aldehydes.
Scientific Research Applications
4-Bromo-1,3-thiazole-2-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-thiazole-2-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the bromine atom and the carboxylic acid group allows for specific interactions with target molecules, enhancing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-thiazole-4-carboxylic acid
- 4-Chloro-1,3-thiazole-2-carboxylic acid
- 4-Methyl-1,3-thiazole-2-carboxylic acid
Uniqueness
4-Bromo-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for the formation of a wide range of derivatives with diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUAEJPYEJEHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568549 | |
Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-82-5 | |
Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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